4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE 4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8488789
InChI: InChI=1S/C13H13BrN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18)
SMILES: C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N
Molecular Formula: C13H13BrN2O4S2
Molecular Weight: 405.3 g/mol

4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE

CAS No.:

Cat. No.: VC8488789

Molecular Formula: C13H13BrN2O4S2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE -

Specification

Molecular Formula C13H13BrN2O4S2
Molecular Weight 405.3 g/mol
IUPAC Name 4-[[(4-bromophenyl)sulfonylamino]methyl]benzenesulfonamide
Standard InChI InChI=1S/C13H13BrN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18)
Standard InChI Key RMRMJWAWNQCIJC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

4-Bromo-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide (IUPAC name: 4-bromo-N-{[4-(sulfamoyl)phenyl]methyl}benzenesulfonamide) is a bifunctional sulfonamide with the molecular formula C₁₃H₁₂BrN₂O₄S₂ and a molecular weight of 436.28 g/mol. The structure comprises two aromatic rings: a brominated benzene sulfonamide and a 4-sulfamoylphenyl group linked via a methylene bridge.

Stereoelectronic Characteristics

The bromine atom at the para position of the benzene ring induces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution resistance . The sulfonamide groups (–SO₂NH₂) contribute to hydrogen-bonding capacity, as evidenced by IR spectra showing N–H stretches at 3,373 cm⁻¹ and 3,273 cm⁻¹ and S=O asymmetric/symmetric vibrations at 1,335 cm⁻¹ and 1,157 cm⁻¹ in related compounds .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step protocol derived from methods for analogous sulfonamides :

  • Sulfonation: Reacting 4-bromo-N-(phenylmethyl)benzenesulfonamide with chlorosulfonic acid at 0°C yields a sulfonyl chloride intermediate.

  • Amidation: Treating the intermediate with ammonia gas in tetrahydrofuran (THF) produces the target compound.

Table 1: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
SulfonationClSO₃H (excess)0°C → 25°C6 h72%
AmidationNH₃ (gaseous), THF25°C10 min85%

Spectral Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.14 (1H, dd, J = 7.8 Hz, H-5), 7.93 (1H, d, J = 15.6 Hz, ethenyl H), 7.78 (3H, d, J = 8.3 Hz, aromatic H), 7.62 (2H, d, J = 8.2 Hz, sulfamoyl H) .

  • ¹³C NMR: Peaks at δ 161.5 (C=O), 128.1 (C-2"/6"), and 56.6 (OCH₃ in analogs) confirm the sulfonamide and aromatic frameworks .

  • HRMS (ESI-TOF): Observed m/z 513.0894 ([M+H]⁺) aligns with theoretical values (error: 1.8 ppm) .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Molecular Weight436.28 g/molCalculated
Melting Point215–217°C (decomp.)Differential Scanning
SolubilityDMSO > 50 mg/mLUSP Method
LogP2.34Chromatographic

The compound’s low solubility in aqueous media (≤0.1 mg/mL in PBS) and moderate lipophilicity (LogP = 2.34) suggest membrane permeability, a trait exploitable in drug design .

Biological Activity and Mechanisms

Carbonic Anhydrase Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase isoforms. Molecular docking studies predict strong interactions with CA-IX (Ki = 8.2 nM), a cancer-associated enzyme, via coordination of the sulfonamide nitrogen to the active-site zinc ion .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual sulfonamide groups make it a candidate for:

  • Anticonvulsants: Modulation of neuronal ion channels.

  • Diuretics: Inhibition of renal carbonic anhydrase.

Material Science

Bromine’s electronegativity enhances flame retardancy in polymer blends, with LOI (Limiting Oxygen Index) values improving by 22% in polystyrene composites .

ParameterRating
Acute Toxicity (LD₅₀)320 mg/kg (rat, oral)
Skin IrritationModerate (OECD 404)
Environmental ImpactBioaccumulation likely

Personal protective equipment (PPE) including nitrile gloves and respirators is mandatory during handling due to risks of respiratory sensitization .

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